molecular formula C12H25NO7 B1664903 Amino-PEG5-CH2CO2H CAS No. 141282-35-1

Amino-PEG5-CH2CO2H

Cat. No.: B1664903
CAS No.: 141282-35-1
M. Wt: 295.33 g/mol
InChI Key: ZQGSSZVORHCAFC-UHFFFAOYSA-N
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Description

Amino-PEG5-CH2CO2H is a polyethylene glycol derivative containing an amino group and a terminal carboxylic acid group. The hydrophilic polyethylene glycol spacer increases the solubility of the compound in aqueous media. The amino group is reactive with carboxylic acids, activated N-hydroxysuccinimide ester, and carbonyls (ketone, aldehyde), while the terminal carboxylic acid can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide to form a stable amide bond .

Biochemical Analysis

Biochemical Properties

Amino-PEG5-CH2CO2H plays a significant role in biochemical reactions, particularly in the formation of stable amide bonds. The amino group of this compound is reactive with carboxylic acids, activated N-hydroxysuccinimide esters, and carbonyl groups (such as ketones and aldehydes). The terminal carboxylic acid can react with primary amine groups in the presence of activators like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide to form stable amide bonds . These reactions are crucial in the conjugation of proteins, peptides, and other biomolecules, facilitating the study of protein-protein interactions, enzyme kinetics, and drug delivery systems.

Cellular Effects

This compound influences various cellular processes by enhancing the solubility and stability of conjugated biomolecules. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by modifying the surface properties of proteins and other biomolecules. For instance, the pegylation of proteins with this compound can reduce immunogenicity and increase circulation time in vivo, thereby improving the efficacy of therapeutic proteins . Additionally, this compound can facilitate the delivery of drugs and other therapeutic agents to specific cellular targets, enhancing their therapeutic potential.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form stable amide bonds with various biomolecules. The amino group of this compound reacts with carboxylic acids, activated N-hydroxysuccinimide esters, and carbonyl groups to form covalent bonds . This covalent attachment can alter the physicochemical properties of the conjugated biomolecules, such as their solubility, stability, and bioavailability. Additionally, the pegylation of proteins with this compound can shield them from proteolytic degradation and reduce their immunogenicity, thereby enhancing their therapeutic efficacy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable under standard storage conditions, but its stability can be affected by factors such as temperature, pH, and the presence of reactive species . Long-term studies have shown that the pegylation of proteins with this compound can lead to sustained therapeutic effects by increasing the circulation time and reducing the immunogenicity of the conjugated proteins . The degradation of this compound over time can affect the stability and efficacy of the conjugated biomolecules.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance the solubility and stability of conjugated biomolecules without causing significant toxicity . At high doses, this compound can cause adverse effects such as immunogenic reactions and toxicity . Studies in animal models have shown that the optimal dosage of this compound depends on factors such as the type of biomolecule being conjugated, the route of administration, and the target tissue .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the metabolism of polyethylene glycol derivatives. The metabolism of this compound involves the enzymatic cleavage of the polyethylene glycol chain and the subsequent degradation of the amino and carboxylic acid groups . Enzymes such as esterases and amidases play a crucial role in the metabolism of this compound, facilitating its breakdown and elimination from the body . The metabolic pathways of this compound can affect its bioavailability, efficacy, and toxicity.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The hydrophilic nature of this compound allows it to be readily absorbed and distributed in aqueous environments . Transporters and binding proteins can facilitate the uptake and distribution of this compound within cells, affecting its localization and accumulation . The distribution of this compound can influence its therapeutic efficacy and toxicity, as well as its interactions with cellular targets.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the pegylation of proteins with this compound can direct them to specific subcellular locations, enhancing their therapeutic potential . The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amino-PEG5-CH2CO2H typically involves the following steps:

    Polymerization of Ethylene Glycol: The initial step involves the polymerization of ethylene glycol to form polyethylene glycol.

    Functionalization: The terminal hydroxyl groups of polyethylene glycol are then functionalized to introduce the amino group and the carboxylic acid group.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale polymerization reactors and precise control of reaction conditions to ensure the desired molecular weight and functional group distribution. The process may include:

Chemical Reactions Analysis

Types of Reactions

Amino-PEG5-CH2CO2H undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Drug Delivery Systems

Amino-PEG5-CH2CO2H is extensively used as a linker in drug delivery systems. Its hydrophilic nature increases the solubility and stability of therapeutic agents, allowing for improved bioavailability. The compound can be conjugated to drugs to enhance their circulation time in vivo, thereby increasing their therapeutic efficacy.

Bioconjugation

The compound serves as an effective tool for bioconjugation, enabling the attachment of proteins, peptides, and other biomolecules. This application is particularly valuable in developing antibody-drug conjugates (ADCs), where it links cytotoxic drugs to antibodies for targeted therapy. The ability to form stable amide bonds with biomolecules allows for precise control over the conjugation process, leading to enhanced pharmacokinetics and reduced immunogenicity .

Surface Modification

This compound is employed in surface modification techniques to improve biocompatibility and reduce non-specific binding on various substrates. By modifying surfaces with this compound, researchers can enhance the performance of biosensors and other biomedical devices by ensuring better interaction with biological systems.

Case Studies

StudyApplicationFindings
Drug Delivery Conjugation with Anticancer AgentsDemonstrated improved solubility and stability of drug formulations using this compound as a linker, leading to enhanced therapeutic efficacy in tumor models.
Bioconjugation Antibody-Drug ConjugatesSuccessful synthesis of ADCs using this compound resulted in targeted delivery of cytotoxic agents to cancer cells, significantly reducing off-target effects .
Surface Modification Biosensor DevelopmentEnhanced sensitivity and specificity of biosensors by modifying surfaces with this compound, leading to improved detection limits for biomolecular interactions.

Comparison with Similar Compounds

Similar Compounds

  • Amino-PEG2-CH2CO2H
  • Amino-PEG4-CH2CO2H
  • Amino-PEG6-CH2CO2H
  • Amino-PEG8-CH2CO2H

Uniqueness

Amino-PEG5-CH2CO2H is unique due to its specific chain length, which provides an optimal balance between solubility and reactivity. The presence of both amino and carboxylic acid functional groups allows for versatile conjugation possibilities, making it a valuable tool in various applications .

Biological Activity

Amino-PEG5-CH2CO2H is a polyethylene glycol (PEG) derivative that has gained attention in bioconjugation and drug delivery due to its unique structural features and biological activity. This article explores its properties, applications, and relevant research findings.

Chemical Structure and Properties

This compound consists of a PEG backbone with an amino group and a carboxylic acid group at the terminal ends. Its molecular formula is C12H23NO5\text{C}_{12}\text{H}_{23}\text{N}\text{O}_{5}, with a molecular weight of approximately 243.32 g/mol. The presence of both the amino and carboxylic acid groups allows for versatile chemical reactivity, making it suitable for various biological applications.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to form stable conjugates with biomolecules. This is facilitated through the following mechanisms:

  • Amide Bond Formation : The amino group can react with carboxylic acids or activated esters to form stable amide bonds, which are crucial in bioconjugation strategies.
  • Click Chemistry : The compound can participate in click chemistry, particularly in forming triazole linkages when reacting with alkyne-containing molecules. This reaction is highly efficient and produces minimal by-products, enhancing drug development processes .

Applications in Drug Delivery and Bioconjugation

This compound has several important applications in the fields of drug delivery and bioconjugation:

  • Antibody-Drug Conjugates (ADCs) : It serves as a linker in ADCs, connecting cytotoxic drugs to antibodies, thereby allowing targeted therapy that minimizes side effects on healthy tissues .
  • Targeted Protein Degradation : The compound is utilized in PROTAC (proteolysis-targeting chimeras) technology, where it links ligands to E3 ligases for targeted degradation of specific proteins .
  • Biomolecule Probes : Researchers use this compound to create novel probes for imaging or therapeutic applications due to its hydrophilicity and reactivity .

Case Study 1: Antibody-Drug Conjugate Development

In a study focusing on ADCs, this compound was used as a linker between a monoclonal antibody and a cytotoxic drug. The resulting conjugate demonstrated enhanced targeting capabilities towards cancer cells while significantly reducing off-target toxicity. The study highlighted the importance of linker stability and solubility in improving therapeutic efficacy .

Case Study 2: PROTAC Applications

Another investigation explored the use of this compound in PROTAC development. By linking a ligand that recruits E3 ligases to a target protein, researchers achieved efficient degradation of the protein within cellular environments. This study emphasized how variations in linker length and composition can affect the degradation efficiency, showcasing this compound's flexibility as a building block .

Comparative Analysis with Similar Compounds

The following table compares this compound with other PEG derivatives commonly used in bioconjugation:

Compound NameFunctional GroupsUnique Features
This compoundAmine, Carboxylic AcidVersatile linker for ADCs and PROTACs
Azido-PEG5-NHSNHS EsterReactive towards amines for bioconjugation
PEG5-(CH2CO2H)₂Carboxylic AcidIncreased solubility; used for stable amide bond formation

Properties

IUPAC Name

2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO7/c13-1-2-16-3-4-17-5-6-18-7-8-19-9-10-20-11-12(14)15/h1-11,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGSSZVORHCAFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Isopropyl 17-amino-3,6,9,12,15-pentaoxahepta-decanoate (see part I of the experimental part) (1.1 g, 3.2 mmole) was dissolved in 3 ml of 1M sodium hydroxide solution and left at room temperature for 30 min. 1.5 ml of 6M hydrochloric acid was added and the mixture was evaporated to dryness. The residue was taken up in dichloromethane and filtered to give 545 mg of 17-amino-3,6,9,12,15-pentaoxa-heptadecanoic acid after evaporation of the solvent. 460 mg (1,39 mmoles) of this compound were dissolved in 10 ml of borate buffer pH 8.4. The solution was deaerated with nitrogen gas. A solution of 432 mg (1.52 mmoles) of N-succinimidyl 2-iodoacetate in 5 ml of dioxane was added dropwise during 1 min pH was kept at 8.4 by addition of 5M NaOH. The reaction solution was stirred for 15 min during inlet of nitrogen gas. According to thin layer chromatography (eluent: CH2Cl2 --MeOH 60:35) the reaction was completed in some few minutes. After 15 min the pH of the reaction solution was adjusted to 3 and the solution was frozen and lyophilized. The reaction mixture was fractionated on a reversed phase column PEP--RPC HR 30/26 (Pharmacia Biosystems AB) using a gradient of 0-13% acetoniIrile with 0.1% tri-fluoroacetic acid followed by isocratic separation at 13% acetonitrile, 0.1% TFA. Fractions from the desired peak were pooled and lyophilized giving 351 mg of 17-iodoacetylamino-3,6,9,12,15-pentaoxa-heptadecanoic acid (A). Yield: 76%.
Name
Isopropyl 17-amino-3,6,9,12,15-pentaoxahepta-decanoate
Quantity
0 (± 1) mol
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1.5 mL
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3 mL
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Synthesis routes and methods II

Procedure details

The Compound 6 obtained in Production Example 9 (1.94 g, 4.72 mmol) was dissolved in methanol (50 ml), 10% Pd—C (500 mg) was added, and catalytic hydrogenation was conducted at room temperature for 2.5 hours. The solid was removed by Celite filtration and washed with methanol, and the filtrate and the washings were combined and concentrated under reduced pressure to yield the desired [2-(2-{2-[2-(2-amino-ethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]acetic acid (Compound 7; 1.4 g, quantitative).
Name
Compound 6
Quantity
0 (± 1) mol
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[Compound]
Name
Example 9
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1.94 g
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Quantity
50 mL
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Quantity
500 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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